molecular formula C9H15NO4 B7921716 (1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid

(1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid

Cat. No.: B7921716
M. Wt: 201.22 g/mol
InChI Key: HZCXFXCVEPNNDS-UHFFFAOYSA-N
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Description

(1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid is a synthetic organic compound that belongs to the class of acetic acid derivatives This compound is characterized by the presence of a pyrrolidine ring, an acetyl group, and a methoxy-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetyl Group: Acetylation of the pyrrolidine ring can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxy-Acetic Acid Moiety: This step involves the reaction of the acetylated pyrrolidine with methoxy-acetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate or a pharmacological tool.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid depends on its specific interactions with molecular targets. These may include:

    Enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    Transporters: The compound may influence the activity of transport proteins, affecting the movement of molecules across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (1-Acetyl-pyrrolidin-2-yl)-acetic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    (1-Acetyl-pyrrolidin-2-ylmethoxy)-propionic acid: Contains a propionic acid moiety instead of acetic acid, which may influence its chemical properties and applications.

Uniqueness

(1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid is unique due to the presence of both the methoxy and acetic acid groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

IUPAC Name

2-[(1-acetylpyrrolidin-2-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-7(11)10-4-2-3-8(10)5-14-6-9(12)13/h8H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCXFXCVEPNNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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